3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline
Overview
Description
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is a chemical compound with the CAS Number: 288295-83-0 and a molecular weight of 300.2 . Its IUPAC name is tert-butyl (3-bromophenyl) (ethyl)carbamate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H18BrNO2/c1-5-15 (12 (16)17-13 (2,3)4)11-8-6-7-10 (14)9-11/h6-9H,5H2,1-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.2 . It is stored at refrigerated temperatures .Scientific Research Applications
Analytical Methods in Antioxidant Activity
Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, utilize chemical reactions to determine antioxidant capacity in samples. These tests involve characteristic color changes or solution discoloration monitored by specific wavelength absorption, highlighting the significance of chemical compounds in assessing antioxidant activity in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Microbial Degradation and Environmental Impact
The microbial degradation of compounds like methyl tert-butyl ether (MTBE) underlines the environmental implications of chemical substances. Studies on MTBE, a substance related in chemical behavior to ethers and alcohols, reveal the importance of understanding the biodegradation pathways and the influence of site-specific conditions on the degradation process. This knowledge is crucial for developing strategies for environmental remediation and pollution control (Schmidt et al., 2004).
Downstream Processing in Biotechnology
The recovery and purification processes in the microbial production of chemicals highlight the role of chemical compounds in biotechnology. Techniques like evaporation, distillation, and liquid–liquid extraction are utilized in the separation of biologically produced diols, showcasing the intersection of chemistry and biotechnological applications in enhancing yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).
properties
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-ethylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-7-10(14)9-11/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIFUDCOFYIIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.